

Physical and chemical properties of 5-Bromoisoquinolin-8-amine

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Compound of Interest

Compound Name: 5-Bromoisoquinolin-8-amine

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An In-Depth Technical Guide to 5-Bromoisoquinolin-8-amine

This guide provides a comprehensive technical overview of **5-Bromoisoquinolin-8-amine**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

5-Bromoisoquinolin-8-amine is a disubstituted isoquinoline derivative. The isoquinoline core, a bicyclic aromatic heterocycle, is functionalized with a bromine atom at the C5 position and an amino group at the C8 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable and versatile building block in the synthesis of complex molecules.^{[1][2]}

- IUPAC Name: **5-Bromoisoquinolin-8-amine**
- Molecular Formula: C₉H₇BrN₂
- Molecular Weight: 223.07 g/mol ^[3]
- CAS Number: 165527-56-2

The structure combines an electron-withdrawing bromine atom with an electron-donating amino group on the same aromatic ring, which modulates the reactivity of the isoquinoline system.

The amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atom is a hydrogen bond acceptor, influencing solubility and interactions with biological targets.[1]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Below is a summary of the key physicochemical data for **5-Bromoisoquinolin-8-amine** and its direct precursor, 5-bromo-8-nitroisoquinoline.

Property	5-Bromoisoquinolin-8-amine	5-Bromo-8-nitroisoquinoline (Precursor)	Reference
Molecular Weight	223.07 g/mol	253.05 g/mol	[3]
Exact Mass	221.97926 Da	251.94833 Da	[3]
Melting Point	Not explicitly reported; likely a solid at room temperature.	137-139 °C	[4]
Boiling Point	Data not available; expected to be high.	Data not available.	
XLogP3	2.6	2.8 (Estimated)	[3]
Appearance	Data not available; likely a crystalline solid.	Light yellow needles	[5]
Solubility	Expected to have moderate solubility in polar organic solvents. [1]	Soluble in dichloromethane, ethyl acetate.	[4]

Synthesis Pathway and Experimental Protocol

The synthesis of **5-Bromoisoquinolin-8-amine** is a well-established multi-step process commencing from isoquinoline. The causality behind this specific pathway is rooted in the directing effects of substituents on the isoquinoline ring during electrophilic substitution.

Synthesis Workflow Diagram



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Caption: Multi-step synthesis of **5-Bromoisoquinolin-8-amine** from isoquinoline.

Step-by-Step Synthesis Protocol

This protocol describes the reduction of the immediate precursor, 5-bromo-8-nitroisoquinoline, to the target amine. The synthesis of the precursor is detailed in Organic Syntheses.[4]

Objective: To synthesize **5-Bromoisoquinolin-8-amine** via the reduction of 5-bromo-8-nitroisoquinoline.

Materials:

- 5-bromo-8-nitroisoquinoline
- Palladium on carbon (10% Pd/C)
- Ethanol or Ethyl Acetate (solvent)
- Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
- Celite
- Rotary evaporator
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-bromo-8-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

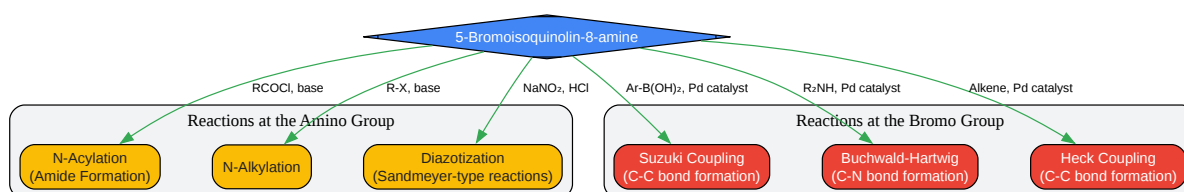
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
 - Scientist's Note: Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of solvent before addition can mitigate this risk.
- Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
- Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
 - Trustworthiness Check: The Celite filtration is a critical self-validating step. A dark filtrate indicates incomplete removal of the palladium catalyst, which can interfere with subsequent reactions. The filter cake should be kept wet with solvent to prevent ignition of the catalyst upon exposure to air.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **5-Bromoisoquinolin-8-amine**.
- Purification: The crude product can be purified by recrystallization or column chromatography if necessary to achieve the desired purity for subsequent applications.

Chemical Reactivity and Synthetic Utility

5-Bromoisoquinolin-8-amine is a versatile synthetic intermediate due to its distinct functional groups. Its reactivity can be leveraged to construct a diverse array of more complex molecules.

[4]

Key Reactivity Pathways Diagram



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Caption: Key reactivity pathways for **5-Bromoisoquinolin-8-amine**.

- **Amino Group Reactivity:** The primary aromatic amine at the C8 position is a versatile functional handle. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. Furthermore, it can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., $-\text{OH}$, $-\text{CN}$, $-\text{X}$).^[6]
- **Aryl Bromide Reactivity:** The bromine atom at the C5 position is strategically placed for participation in transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. ^[4] This capability allows for the modular assembly of complex molecular scaffolds, which is highly valuable in drug discovery programs.^[2]

Spectroscopic Characterization

Accurate structural elucidation is paramount. While a dedicated spectrum for **5-Bromoisoquinolin-8-amine** is not publicly available, its expected spectral properties can be reliably predicted based on its structure and data from closely related analogues like 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.^[4]

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to the protons on the isoquinoline core. The amino group protons would likely appear as a broad singlet. The coupling patterns (doublets, triplets) between adjacent protons would be key to confirming the substitution pattern.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would display nine signals for the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine (C5) would be shifted downfield, while the carbon attached to the amine (C8) would be shifted upfield relative to the parent isoquinoline.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound. The fragmentation pattern would likely involve the loss of Br and HCN from the isoquinoline core.

Applications in Drug Discovery and Medicinal Chemistry

Bromoisquinoline derivatives are recognized as crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.^{[5][7]} The dual functionality of **5-Bromoisquinolin-8-amine** makes it an exceptionally valuable building block.

- **Scaffold for Kinase Inhibitors:** The isoquinoline core is a common scaffold in the design of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases.^[2] The amine and bromide groups on this molecule serve as orthogonal handles for introducing substituents that can be tailored to bind to the active site of a specific kinase.
- **Probe and Ligand Synthesis:** This compound can be used to synthesize molecular probes and ligands for exploring biological systems. The bromine atom allows for late-stage functionalization, including the introduction of reporter tags or radiolabels.

Safety, Handling, and Storage

As a laboratory chemical, **5-Bromoisoquinolin-8-amine** should be handled with appropriate care.

- **Hazard Identification:** While specific toxicity data is not available, related amino- and bromo-aromatic compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.^{[3][8]} It is prudent to assume this compound may have similar hazards.
- **Recommended Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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